1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide
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Overview
Description
1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl-containing pyrrolidine carboxamides. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the isoxazole ring, sulfonylation, and coupling with the pyrrolidine carboxamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide
- 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-(2-hydroxyphenyl)pyrrolidine-2-carboxamide
Uniqueness
1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C17H21N3O5S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H21N3O5S/c1-11-16(12(2)25-19-11)26(22,23)20-10-6-8-14(20)17(21)18-13-7-4-5-9-15(13)24-3/h4-5,7,9,14H,6,8,10H2,1-3H3,(H,18,21) |
InChI Key |
ZWYVEHBCIWAKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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